molecular formula C10H15Cl2NO B3107219 [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride CAS No. 1609406-35-0

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B3107219
CAS No.: 1609406-35-0
M. Wt: 236.13
InChI Key: GWDNUCCVUAAXQJ-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride is an organic compound featuring a phenoxyethylamine backbone substituted with a chlorine atom at the para position of the aromatic ring. The ethylamine moiety is further substituted with an ethyl group, and the compound exists as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNUCCVUAAXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride is a chemical compound with a unique structure featuring a chlorophenoxy group attached to an ethylamine. It is a white crystalline powder, soluble in water, making it suitable for various applications in chemical synthesis and biological research.

Scientific Research Applications

This compound is utilized in scientific research for its versatile chemical properties. Its applications span across chemistry, biology, medicine, and industry. It acts as a building block for synthesizing more complex molecules, and it is employed in studying biochemical pathways and interactions. Additionally, it is investigated for potential therapeutic effects and as a precursor for drug development and is utilized in the production of specialty chemicals and materials.

The biological activity of this compound is attributed to its ability to interact with molecular targets like enzymes and receptors, potentially modulating their activity and leading to various biological effects. Studies suggest that this compound may have the potential to inhibit specific enzymes, which could have therapeutic implications, and it may also bind to certain receptors, influencing cellular signaling pathways.

Pharmaceutical Chemistry

This compound serves as a building block in pharmaceutical chemistry. Its applications include:

  • Synthesis of Drug Candidates It is used to synthesize various drug candidates.
  • Study of Neurotransmitters Due to its structural similarity to neurotransmitters, it has been studied for its potential effects.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of substituted phenethylamine derivatives. Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Identifier (CAS No.)
[2-(4-Chlorophenoxy)ethyl]ethylamine HCl 4-Cl, ethylamine-ethyl C₁₀H₁₅Cl₂NO 248.14* Not explicitly provided
Tyramine HCl (2-(4-Hydroxyphenyl)ethylamine HCl) 4-OH C₈H₁₂ClNO 173.64 60-19-5
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl 4-SCH₃ C₉H₁₅ClNOS 228.73 1211477-99-4
Meclofenoxate HCl 4-Cl, dimethylaminoethyl ester C₁₂H₁₇Cl₂NO₃ 294.18 3685-84-5
[4-(4-Chlorophenyl)phenyl]methylamine HCl Biphenyl-4-Cl, methylamine C₁₃H₁₃Cl₂N 254.16 MFCD02089424

Notes:

  • Tyramine HCl lacks the phenoxy group but shares the ethylamine backbone, highlighting the role of hydroxyl vs. chlorophenoxy groups in bioavailability and receptor binding .
  • Meclofenoxate HCl replaces the ethylamine with a dimethylaminoethyl ester, enhancing lipophilicity (LogP = 2.6256) and nootropic activity .

Pharmacological and Functional Differences

Compound Pharmacological Target/Activity Key Findings
[2-(4-Chlorophenoxy)ethyl]ethylamine HCl Not explicitly reported; inferred from analogs Potential enzyme inhibition or receptor modulation (similar to NE-100 derivatives)
Tyramine HCl Adrenergic receptor agonist; trace amine-associated receptor 1 (TAAR1) Induces neurotransmitter release; used in research on hypertension and migraines
NE-537 (Sigma-1 ligand) Sigma-1 receptor High affinity (Ki < 10 nM); antipsychotic potential
Meclofenoxate HCl Cholinergic system; nootropic Enhances cognitive function via acetylcholine modulation; used in dementia

Notes:

  • Sigma-1 ligands (e.g., NE-537) demonstrate that alkyl chain length and aromatic substituents critically influence receptor affinity .
  • The chlorophenoxy group in [2-(4-Chlorophenoxy)ethyl]ethylamine HCl may confer metabolic stability over hydroxylated analogs like Tyramine, which undergoes rapid oxidation .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight LogP Water Solubility (mg/mL) Key Functional Group
[2-(4-Chlorophenoxy)ethyl]ethylamine HCl 248.14* ~2.5* Moderate Chlorophenoxy, ethylamine
Tyramine HCl 173.64 0.89 High Hydroxyphenethylamine
Meclofenoxate HCl 294.18 2.63 Low Chlorophenoxy, ester

*Estimated based on structural analogs.

Table 2: Pharmacokinetic and Toxicity Profiles

Compound Half-Life (in vivo) LD₅₀ (Rodent) Key Safety Concerns
Tyramine HCl 1–2 hours 500 mg/kg Hypertensive crisis at high doses
Meclofenoxate HCl 4–6 hours 1200 mg/kg Mild gastrointestinal effects
NE-537 (Sigma-1 ligand) >8 hours Not reported Potential CNS side effects

Biological Activity

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride, with the molecular formula C13H14ClNO2·HCl, is a hydrochloride salt of a compound that exhibits significant biological activity. This compound is characterized by its chlorophenoxy group and ethylamine backbone, which contribute to its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, effects on neurotransmitter systems, and potential therapeutic applications.

  • Molecular Weight : Approximately 208.08 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters. It is believed to interact with various receptors and enzymes, modulating their activities. Key mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzymatic Interaction : It can affect enzyme activity related to neurotransmitter metabolism.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Neurotransmitter Modulation : The compound has been studied for its effects on serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Some investigations have shown that derivatives of this compound possess anticancer properties, particularly in inhibiting tumor cell proliferation.

Neurotransmitter Interaction

A study evaluated the effects of this compound on serotonin receptors. The findings demonstrated that the compound could enhance serotonin signaling, which may contribute to its antidepressant-like effects in animal models (Bailey, 2023) .

Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL (Smolecule, 2012) .

Anticancer Activity

A series of analogs derived from this compound were tested against various cancer cell lines. One notable derivative showed an IC50 of 700 nM against the CCRF-CEM leukemia cell line, indicating potent anticancer activity (Bailey, 2023) .

Comparison with Similar Compounds

The following table summarizes the structural differences and biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-(4-Chlorophenoxy)ethanamineC8H10ClNOLacks an ethyl groupModerate activity
2-(2-Benzyl-4-chlorophenoxy)ethylamineC15H17ClNOContains a benzyl groupEnhanced reactivity
3-(4-Chlorophenoxy)propylamineC10H14ClNOPropyl chain instead of ethylVaries by substitution

Q & A

Q. What are the optimal synthetic routes for [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride, and how can reaction efficiency be quantified?

  • Methodological Answer : A two-step approach is recommended: (i) Nucleophilic substitution of 4-chlorophenol with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours). Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:3). (ii) Ethylation of the intermediate using ethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Yield optimization (typically 65–75%) requires precise stoichiometric control of ethylating agents . Quantify efficiency using mass balance calculations and HPLC purity analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign the 4-chlorophenoxy group (δ 6.8–7.3 ppm aromatic protons) and ethylamine backbone (δ 3.4–3.8 ppm for CH₂-N). Confirm absence of residual solvents (e.g., DMF) via integration .
  • IR Spectroscopy : Validate C-Cl (750 cm⁻¹) and NH₂ (3300 cm⁻¹) stretches.
  • Resolution of Contradictions : If NMR signals deviate from expected splitting (e.g., due to rotameric forms), use variable-temperature NMR or DFT-based computational modeling to confirm conformational dynamics .

Q. What are the key physicochemical properties (e.g., LogP, pKa) influencing this compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :
  • LogP : Predicted value ≈ 2.6 (via computational tools like ACD/Labs), indicating moderate hydrophobicity. Validate experimentally using shake-flask method (octanol/water partition) .
  • pKa : The ethylamine group has a pKa ~9.2, requiring pH-controlled storage (pH 4–6 in HCl buffer) to prevent degradation. Stability studies (25°C/60% RH, 4 weeks) should track free amine formation via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory bioactivity data across cell-based assays?

  • Methodological Answer :
  • Dose-Response Optimization : Perform EC50/IC50 curves in triplicate across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-type-specific effects.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to target putative receptors (e.g., GPCRs linked to ethylamine derivatives). Cross-validate with radioligand binding assays .
  • Data Normalization : Apply Hill equation modeling to account for assay variability. Use ANOVA with post-hoc Tukey tests (p < 0.05) to resolve discrepancies .

Q. What advanced chromatographic methods are suitable for isolating trace impurities in bulk batches?

  • Methodological Answer :
  • HPLC-MS/MS : Use a biphenyl column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Detect impurities at 0.1% threshold via MRM transitions (e.g., m/z 230 → 154 for chlorophenoxy fragments) .
  • Preparative SFC : For chiral impurities, employ supercritical CO₂ with 20% methanol co-solvent. Collect fractions and validate purity via circular dichroism .

Q. How can computational modeling predict interactions between this compound and neuronal ion channels?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with cryo-EM structures of Nav1.7 or Kv7.2 channels. Focus on the ethylamine group’s electrostatic interactions with conserved aspartate residues (e.g., D816 in Nav1.7) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and hydrogen bond occupancy (>50%) for lead poses .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in electrophysiology studies?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing (<1 mg/mL in DMSO).
  • Waste Disposal : Neutralize acidic waste with 10% NaOH before disposal. Document LD50 data (oral rat: ~350 mg/kg) per GHS guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.